molecular formula C8H15N3 B13080121 1,3-dimethyl-4-(propan-2-yl)-1H-pyrazol-5-amine

1,3-dimethyl-4-(propan-2-yl)-1H-pyrazol-5-amine

Cat. No.: B13080121
M. Wt: 153.22 g/mol
InChI Key: ZWRBUWCPDWWAKJ-UHFFFAOYSA-N
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Description

1,3-dimethyl-4-(propan-2-yl)-1H-pyrazol-5-amine is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound is characterized by its unique substitution pattern, which includes two methyl groups and an isopropyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethyl-4-(propan-2-yl)-1H-pyrazol-5-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 3,5-dimethyl-1H-pyrazole with isopropylamine under acidic or basic conditions. The reaction can be catalyzed by various agents, such as acids or bases, to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,3-dimethyl-4-(propan-2-yl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like halides, thiols, and amines can be used under appropriate conditions, often in the presence of catalysts.

Major Products Formed

    Oxidation: Pyrazole oxides.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

1,3-dimethyl-4-(propan-2-yl)-1H-pyrazol-5-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,3-dimethyl-4-(propan-2-yl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and target, but it often involves inhibition or activation of enzymatic processes.

Comparison with Similar Compounds

Similar Compounds

    1,3-dimethyl-1H-pyrazol-5-amine: Lacks the isopropyl group, resulting in different chemical properties.

    4-(propan-2-yl)-1H-pyrazol-5-amine: Lacks the methyl groups, affecting its reactivity and applications.

Uniqueness

1,3-dimethyl-4-(propan-2-yl)-1H-pyrazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C8H15N3

Molecular Weight

153.22 g/mol

IUPAC Name

2,5-dimethyl-4-propan-2-ylpyrazol-3-amine

InChI

InChI=1S/C8H15N3/c1-5(2)7-6(3)10-11(4)8(7)9/h5H,9H2,1-4H3

InChI Key

ZWRBUWCPDWWAKJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1C(C)C)N)C

Origin of Product

United States

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